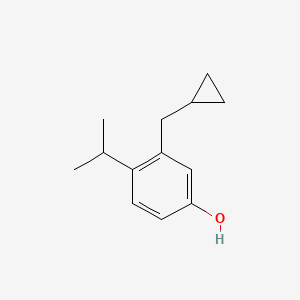
3-(Cyclopropylmethyl)-4-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structural features, including a cyclopropylmethyl group and a propan-2-yl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as cyclopropylmethyl magnesium bromide, can be reacted with a suitable precursor, such as 4-(propan-2-yl)phenol, under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
科学的研究の応用
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl and propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
類似化合物との比較
Similar Compounds
Thymol: 5-methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.
Carvacrol: 5-isopropyl-2-methylphenol, used for its antimicrobial activity.
Uniqueness
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChIキー |
QRAZNZKCSOSXMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


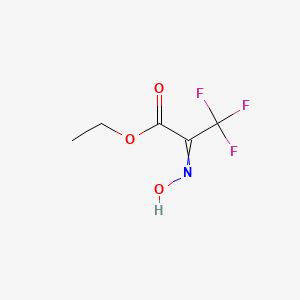
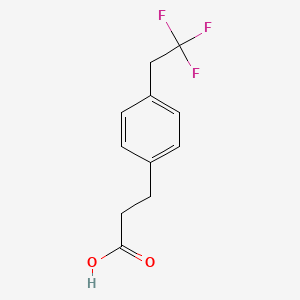
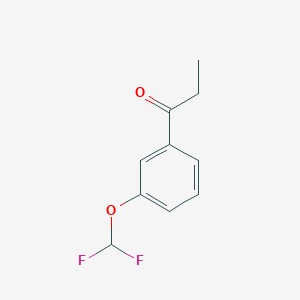
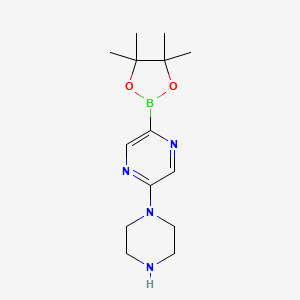
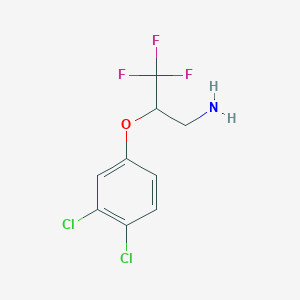
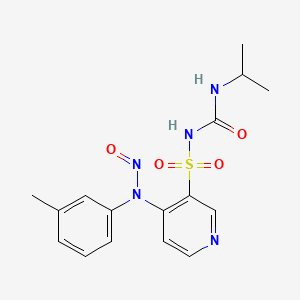
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)

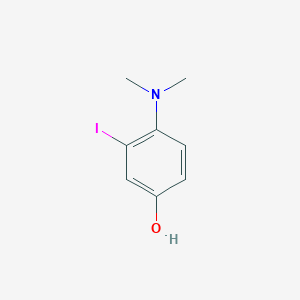

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
